molecular formula C21H21FN2O3S B11597601 (5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one

Cat. No.: B11597601
M. Wt: 400.5 g/mol
InChI Key: FBKJKXSOJQORCW-BOPFTXTBSA-N
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Description

(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methoxyphenyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one typically involves multiple steps, including the formation of the imidazolidinone core and the introduction of the fluorophenyl and methoxyphenyl groups. Common synthetic routes may include:

    Formation of the Imidazolidinone Core: This step often involves the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic substitution reactions using fluorobenzene derivatives.

    Introduction of the Methoxyphenyl Group: This step may involve the use of methoxybenzaldehyde derivatives in condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5Z)-5-({4-[(4-Fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the

Properties

Molecular Formula

C21H21FN2O3S

Molecular Weight

400.5 g/mol

IUPAC Name

(5Z)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H21FN2O3S/c1-3-10-24-20(25)17(23-21(24)28)11-15-6-9-18(19(12-15)26-2)27-13-14-4-7-16(22)8-5-14/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,28)/b17-11-

InChI Key

FBKJKXSOJQORCW-BOPFTXTBSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)F)OC)NC1=S

Origin of Product

United States

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